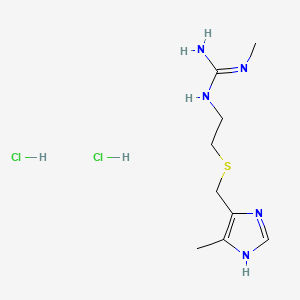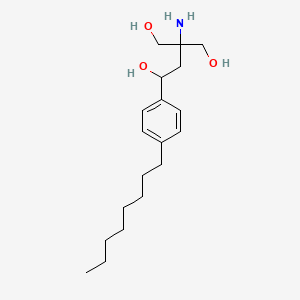
(R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Quality Control
Cinacalcet Impurity 18 ist in der pharmazeutischen Qualitätskontrolle von großer Bedeutung. Es dient als Referenzverbindung zur Identifizierung und Quantifizierung von Verunreinigungen in Cinacalcet-Hydrochlorid-Formulierungen. Eine Stabilitäts-indizierende Methode wurde entwickelt, um solche Verunreinigungen zu schätzen, was die Sicherheit und Wirksamkeit des Medikaments gewährleistet {svg_1}.
Stability Studies
Diese Verbindung wird in Stabilitätsstudien verwendet, um das Degradationsprofil von Cinacalcet-Hydrochlorid unter verschiedenen Belastungsbedingungen zu verstehen. Sie hilft bei der Bestimmung der Haltbarkeit und der geeigneten Lagerbedingungen für das Arzneimittel {svg_2}.
Synthetic Process Optimization
Cinacalcet Impurity 18 wird in der Forschung zur Optimierung des Syntheseprozesses von Cinacalcet eingesetzt. Durch das Verständnis der Bildung dieser Verunreinigung können Chemiker die Synthesewege so modifizieren, dass ihre Anwesenheit minimiert wird, wodurch Ausbeute und Reinheit verbessert werden {svg_3}.
Regulatory Compliance
Das Verunreinigungsprofil, einschließlich Cinacalcet Impurity 18, ist ein entscheidender Aspekt bei der Zulassung von Arzneimitteln. Eine genaue Profilerstellung trägt dazu bei, die strengen Anforderungen der Gesundheitsbehörden zu erfüllen {svg_4}.
Wirkmechanismus
Target of Action
The primary target of ®-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine, also known as Cinacalcet Impurity 18, is the calcium-sensing receptor (CaSR) . The CaSR is expressed on the surface of the chief cell of the parathyroid gland and is the principal negative regulator of parathyroid hormone secretion .
Mode of Action
Cinacalcet Impurity 18 acts as a calcimimetic , meaning it mimics the action of calcium on tissues . It binds to the CaSR and acts as a positive allosteric modulator . This enhances the sensitivity of the CaSR to extracellular calcium, decreasing the set point at which the receptor responds to calcium levels . As a result, even at lower calcium concentrations, the CaSR is activated and inhibits parathyroid hormone (PTH) secretion .
Biochemical Pathways
The action of Cinacalcet Impurity 18 affects the biochemical pathways related to calcium homeostasis and parathyroid hormone regulation . By increasing the sensitivity of the CaSR to extracellular calcium, it reduces the secretion of PTH . This leads to a decrease in serum calcium levels, as PTH plays a key role in calcium regulation, including calcium release from bones, absorption from the intestine, and reabsorption from the kidneys .
Pharmacokinetics
Following oral administration, peak plasma concentrations of Cinacalcet Impurity 18 occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of the compound with meals can increase exposure . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . The pharmacokinetics of Cinacalcet Impurity 18 are dose proportional over a certain dose range . It is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily 3A4, 2D6, and 1A2, with less than 1% of the parent drug excreted in the urine .
Result of Action
The action of Cinacalcet Impurity 18 results in a decrease in serum calcium and PTH levels . This can help control mineral and bone disorders associated with conditions such as chronic kidney disease . By reducing PTH levels, Cinacalcet Impurity 18 helps control the overproduction of thyroid hormones, a condition known as hyperthyroidism .
Action Environment
The action, efficacy, and stability of Cinacalcet Impurity 18 can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the compound .
Eigenschaften
IUPAC Name |
(1R)-1-(5,6-dihydronaphthalen-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h3-4,6-9H,2,5,13H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDMLUZHDOLQH-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1C=CCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
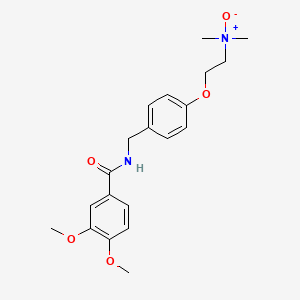

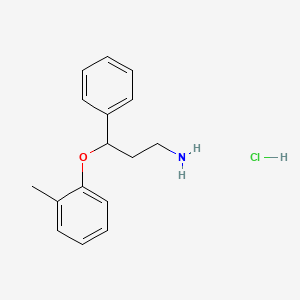



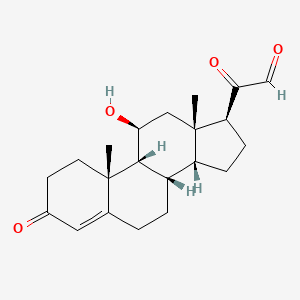
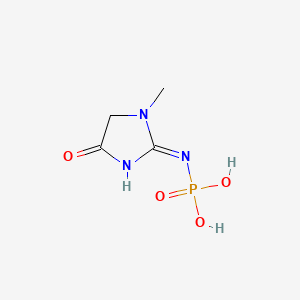
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)
